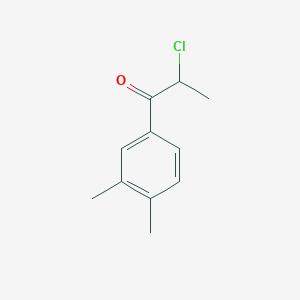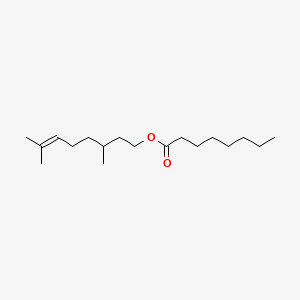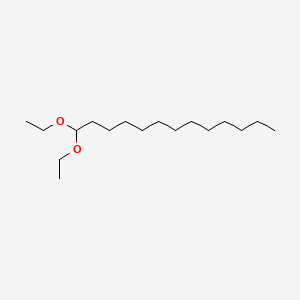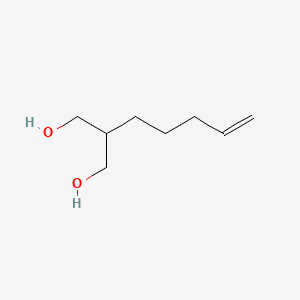
2-Chloro-1-(3,4-dimethylphenyl)propan-1-one
描述
2-Chloro-1-(3,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.68 g/mol . It is a ketone derivative, characterized by the presence of a chloro group and a dimethylphenyl group attached to a propanone backbone. This compound is used in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-dimethylphenyl)propan-1-one typically involves the chlorination of 1-(3,4-dimethylphenyl)propan-1-one. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
- Dissolve 1-(3,4-dimethylphenyl)propan-1-one in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Reflux the reaction mixture for 2-3 hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
2-Chloro-1-(3,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in methanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(3,4-dimethylphenyl)propan-1-amine or 1-(3,4-dimethylphenyl)propan-1-thiol.
Reduction: Formation of 2-chloro-1-(3,4-dimethylphenyl)propan-1-ol.
Oxidation: Formation of 2-chloro-1-(3,4-dimethylphenyl)propanoic acid.
科学研究应用
2-Chloro-1-(3,4-dimethylphenyl)propan-1-one is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(3,4-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethylphenyl)propan-1-one: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(2,4-dimethylphenyl)propan-1-one: Similar structure but with different positional isomers, affecting its chemical properties and reactivity.
属性
IUPAC Name |
2-chloro-1-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNJHKGGMWFXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392113 | |
| Record name | 2-Chloro-1-(3,4-dimethyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735321-29-6 | |
| Record name | 2-Chloro-1-(3,4-dimethyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B3056634.png)







